molecular formula C12H12N2O3 B2467541 Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate CAS No. 196301-95-8

Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No.: B2467541
CAS No.: 196301-95-8
M. Wt: 232.239
InChI Key: QOGXGTZPJKLMBR-UHFFFAOYSA-N
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Description

Molecular Formula and Stereochemical Configuration

Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate is a synthetic organic compound with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.23 g/mol . Its IUPAC name reflects a benzoate ester backbone substituted at the para position with a 5-ethyl-1,2,4-oxadiazole moiety. The compound adopts a planar aromatic structure due to conjugation between the benzene ring and the oxadiazole heterocycle, with no stereogenic centers, making it achiral.

The oxadiazole ring consists of a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with an ethyl group attached at the 5-position. The methyl ester group is positioned at the para position relative to the oxadiazole substituent on the benzene ring, ensuring optimal electronic conjugation.

Spectroscopic Analysis (UV-Vis, IR, NMR, MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound exhibits characteristic absorption bands due to π→π* transitions in the aromatic system. A strong absorption peak is observed in the 250–300 nm range, corresponding to the conjugated benzoate-oxadiazole system.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

Wavenumber (cm⁻¹) Assignment
1700–1750 Ester carbonyl (C=O) stretch
1450–1600 Aromatic C=C stretching
1300–1350 C–O–C ester linkage
2800–3000 Aliphatic C–H (ethyl) stretch

These features confirm the presence of the ester group and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR
Chemical Shift (δ, ppm) Integration Assignment
1.2–1.4 Triplet (3H) Ethyl group (CH₂CH₃)
2.5–2.7 Quartet (2H) Ethyl group (CH₂ adjacent to oxadiazole)
3.9–4.1 Singlet (3H) Methyl ester (OCH₃)
7.5–8.0 Multiplet (4H) Aromatic protons on benzene ring
¹³C NMR
Chemical Shift (δ, ppm) Assignment
170–175 Ester carbonyl (C=O)
150–160 Aromatic carbons (C=C)
130–140 Aromatic carbons (C–H)
50–60 Methyl ester (OCH₃)
15–20 Ethyl carbons (CH₂CH₃)

These data align with analogous 1,2,4-oxadiazole derivatives.

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ is observed at m/z 232.23 , consistent with the molecular formula C₁₂H₁₂N₂O₃ . Fragmentation patterns include:

  • Loss of the methyl ester group (m/z 204.21 for [C₁₁H₁₀N₂O₂]⁺).
  • Cleavage of the oxadiazole ring, yielding fragments at m/z 146 (ethyl-oxadiazole moiety).

X-ray Crystallography and Conformational Studies

While direct X-ray crystallography data for this compound are unavailable, structural analogs provide insights:

  • The benzene ring and oxadiazole ring adopt coplanar conformations due to conjugation.
  • The ethyl group at the 5-position of the oxadiazole ring is positioned anti to the adjacent nitrogen atom, minimizing steric hindrance.
  • Hydrogen bonding between the ester oxygen and aromatic protons may stabilize the crystal lattice in related compounds.

Comparative Analysis with Analogous Oxadiazole Derivatives

Structural Variations

Compound Substituent Molecular Weight Key Differences
This compound Ethyl at oxadiazole C5 232.23 g/mol Para-substituted benzene ring
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoate Ethyl at oxadiazole C5 217.20 g/mol Meta-substituted benzene ring
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate Methyl at oxadiazole C5 218.21 g/mol Shorter alkyl chain (methyl vs. ethyl)

Electronic and Reactivity Trends

  • Electron-Withdrawing Effects : The oxadiazole ring enhances the electron-withdrawing nature of the benzoate ester, increasing reactivity toward nucleophilic substitution.
  • Steric Effects : The ethyl group at the oxadiazole C5 position introduces moderate steric bulk, potentially influencing regioselectivity in further derivatization.

Properties

IUPAC Name

methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-10-13-11(14-17-10)8-4-6-9(7-5-8)12(15)16-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGXGTZPJKLMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Conditions :

  • Acidic Hydrolysis : Concentrated H₂SO₄ at 70–95°C for 3–6 hours .

  • Basic Hydrolysis : NaOH (2–4 M) in aqueous ethanol under reflux .

Example :

Starting MaterialReagents/ConditionsProductYieldSource
Methyl 4-(5-methyl-oxadiazol-3-yl)benzoateH₂SO₄, CH₃CN, 95°C, 11 h4-(5-Methyl-oxadiazol-3-yl)benzoic acid94%

This hydrolysis is pivotal for further functionalization, such as amide bond formation in drug discovery .

Oxidation Reactions

The ethyl substituent on the oxadiazole ring can be oxidized to a carboxylic acid under controlled conditions.

Reaction Pathway :

  • Oxidation of Ethyl Group :

    • Reagents : Co(OAc)₂, NaBr, glacial acetic acid, air .

    • Conditions : 95°C, 11 hours.

Example :

Starting MaterialProductYield
Ethyl 4-(5-ethyl-oxadiazol-3-yl)benzoate4-(5-Carboxy-oxadiazol-3-yl)benzoic acid93%*

*Yield extrapolated from analogous oxidation of methyl to carboxyl .

Electrophilic Aromatic Substitution

The benzoate aromatic ring undergoes nitration and halogenation at positions meta to the ester group due to its electron-withdrawing nature.

Nitration :

  • Reagents : HNO₃/H₂SO₄ (mixed acid).

  • Product : 3-Nitro-4-(5-ethyl-oxadiazol-3-yl)benzoic acid (predicted).

Halogenation :

  • Reagents : Br₂/FeBr₃ or Cl₂/FeCl₃.

  • Product : 3-Halo-4-(5-ethyl-oxadiazol-3-yl)benzoic acid.

Reduction of the Oxadiazole Ring

The 1,2,4-oxadiazole ring can be reduced to form diamines or open-chain amides, though specific data for this compound is limited.

Proposed Mechanism :

  • Reagents : LiAlH₄ or H₂/Pd-C.

  • Product : N-substituted amidine or amine derivatives (theoretical).

Cyclization and Heterocycle Formation

The oxadiazole ring participates in cycloaddition reactions to form fused heterocycles.

Example :

  • Reagents : CuCN, DMF, 100°C .

  • Product : Pyridine-fused oxadiazoles (observed in analogous syntheses) .

Comparative Reactivity of Analogues

Key differences in reactivity between Methyl 4-(5-ethyl-oxadiazol-3-yl)benzoate and its analogues:

CompoundKey ReactionUnique Feature
Methyl 4-(5-methyl-oxadiazol-3-yl)benzoateOxidation to carboxylic acid Higher solubility in polar solvents
Ethyl 4-(5-phenyl-oxadiazol-3-yl)benzoateSuzuki coupling Enhanced π-π stacking in crystals

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential as a pharmacophore in drug design. Its biological activities include:

  • Antimicrobial Properties : Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate exhibits significant antimicrobial activity against various pathogens. For instance, it has shown an inhibition zone of 29 mm against Escherichia coli in laboratory studies .
CompoundActivityInhibition Zone (mm)
This compoundAntimicrobial29 mm (against E. coli)
Ethyl 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)benzoateAntimicrobial30 mm
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)benzoic acidAntimicrobial28 mm

These results indicate the compound's potential for development into antibacterial agents.

Anticancer Research

Research has identified that derivatives of the oxadiazole moiety can exhibit cytotoxic effects against cancer cell lines. This compound is being explored for its potential to induce apoptosis in cancer cells through specific interactions with cellular targets .

Materials Science

In materials science, the compound's unique structural properties make it suitable for developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the materials .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The oxadiazole ring can modulate the activity of these targets, leading to various biological effects such as inhibition of microbial growth or modulation of cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains. The results indicated that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that this compound exhibited significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the 1,2,4-Oxadiazole Ring

Ethyl vs. Methyl Substituents
  • Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate :
    • Exhibits higher binding affinity to dopamine D3 receptors (Ki = 1.3 nM) compared to ethyl analogs.
    • Selectivity for D3 over D2 receptors is 345-fold, attributed to reduced steric bulk .
  • Ethyl Substituent (Target Compound) :
    • In compound 34 (ethyl analog), D3 affinity decreases (Ki = 2.6 nM), and selectivity drops to 172-fold. The ethyl group introduces steric hindrance and alters electronic properties, reducing receptor interactions .
Trifluoromethyl and Halogenated Derivatives
  • Ethyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate :
    • The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity.
    • Used in PET tracer synthesis with radiochemical yields of 2–5% .
  • Bromodifluoromethyl Derivatives :
    • Compounds like ethyl 3-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate serve as precursors for radiofluorination. Their reactivity is higher due to the bromine atom, enabling efficient ¹⁸F-labeling .

Positional Isomerism and Pharmacological Effects

  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl Derivatives :
    • Compound 37 (meta-substituted phenyl) shows a Ki of 1.5 nM for D3 receptors, slightly lower than the para-substituted methyl analog. Meta substitution may disrupt optimal binding geometry .
  • 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline :
    • The aniline derivative (CAS 10185-71-4) is a precursor for further functionalization. Its amine group enables conjugation with acyl chlorides or aldehydes, enhancing versatility in drug design .

Ester vs. Acid Derivatives

  • 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic Acid :
    • The carboxylic acid form (CAS 1274122-56-3) increases polarity, improving aqueous solubility but reducing cell membrane permeability compared to the methyl ester .

Yield and Purity :

  • This compound is synthesized in 70–80% yields, comparable to trifluoromethyl analogs .
  • Purity levels exceed 95% via HPLC, critical for pharmacological assays .

Cost and Availability :

  • The compound is priced at ~$353–479 per gram (95% purity), reflecting its niche research applications .
  • Brominated or fluorinated derivatives are more expensive due to complex synthesis and specialized applications .

Biological Activity

Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O3C_{12}H_{12}N_{2}O_{3} and a molecular weight of approximately 232.24 g/mol. The compound features a benzoate moiety linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the ethyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains .
  • Anticancer Properties : Studies have shown that this compound may possess anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The oxadiazole structure is linked to the modulation of signaling pathways involved in cell growth and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
CytotoxicityInduction of apoptosis in specific cancer types

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., HePG-2 and MCF-7) revealed that this compound significantly reduced cell viability with IC50 values indicating moderate potency against these lines. This suggests that further exploration into its mechanisms could lead to novel anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a benzoate ester precursor with an oxadiazole intermediate. For example, bromodifluoroacetic anhydride in pyridine can facilitate oxadiazole ring formation under mild conditions (70–80% yield) . Optimization includes adjusting reaction temperature, solvent polarity, and catalyst loading. High-performance liquid chromatography (HPLC) is critical for monitoring purity during intermediate steps .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of the ester group. Validate product identity via NMR and mass spectrometry (exact mass: 246.0811 g/mol) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions; FT-IR for functional group analysis (e.g., ester C=O stretch at ~1720 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ at m/z 247.0894) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation.
  • Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze the ester group.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

  • Methodology :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set in Gaussian or ORCA software to model geometry and frontier molecular orbitals (HOMO/LUMO) .
  • Validation : Compare calculated dipole moments and vibrational spectra with experimental IR/Raman data.
  • Applications : Predict reactivity in nucleophilic/electrophilic substitution reactions .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

  • Methodology :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Use SHELX software for structure refinement .
  • Key Parameters : Monitor intermolecular interactions (e.g., C–H···O hydrogen bonds) to understand packing behavior. For monoclinic systems, refine lattice parameters (e.g., a = 13.6111 Å, β = 100.063°) .

Q. How does the oxadiazole ring influence the compound’s bioactivity, and what assays can evaluate its mechanism of action?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., triazole derivatives) using antifungal/antibacterial assays (e.g., microbroth dilution).
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., cytochrome P450) to assess metabolic stability.
  • Data Analysis : Use molecular docking (AutoDock Vina) to model interactions with target proteins .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

  • Methodology :

  • Error Analysis : Cross-validate DFT-predicted bond lengths/angles with SCXRD data. For discrepancies >5%, re-examine basis set adequacy .
  • Statistical Tools : Apply Bayesian inference to reconcile spectroscopic and computational results.
  • Case Study : If experimental logP differs from DFT predictions, reassess solvent model parameters (e.g., COSMO-RS) .

Methodological Resources

  • Synthesis : Bromodifluoroacetic anhydride-mediated oxadiazole formation .
  • Characterization : HRMS (exact mass 246.0811 g/mol) , SCXRD (monoclinic P21/n) .
  • Computational : B3LYP/6-31G(d,p) for electronic properties .

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